molecular formula C22H18ClFN2O5S B2418405 4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 941906-68-9

4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2418405
CAS RN: 941906-68-9
M. Wt: 476.9
InChI Key: OHAVYOCIKFHDIB-UHFFFAOYSA-N
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Description

4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H18ClFN2O5S and its molecular weight is 476.9. The purity is usually 95%.
BenchChem offers high-quality 4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has explored the synthesis and structural analysis of compounds related to benzothiadiazines, highlighting methodologies that could be applicable to or have influenced the synthesis of "4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide". Studies have detailed synthetic pathways involving benzothiadiazines, demonstrating the versatility and reactivity of these compounds in chemical synthesis (Knollmüller, 1971), (Catsoulacos, 1971). These studies offer insights into the chemical properties and reactivity patterns that are critical for the synthesis of complex molecules including the subject compound.

Photophysical and Physicochemical Investigations

Research on compounds with similar structural features to "4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" includes studies on their photophysical and physicochemical properties. For instance, the investigation of pyrazoline derivatives for their fluorescence properties in response to metal ions highlights the potential of structurally related compounds in sensor applications (Khan, 2020). These studies suggest avenues for utilizing the subject compound in fluorescent chemosensor applications.

Biological Activity and Medicinal Chemistry

A significant area of research involves the exploration of benzothiadiazine derivatives for their biological activities. Studies have demonstrated the potential of benzothiadiazine dioxide derivatives as cognitive enhancers and their modulation of AMPA receptors (Francotte et al., 2010). Another research focus is on the antitumor properties of benzothiazoles, showing potent and selective inhibitory activity against various cancer cell lines, which underscores the therapeutic potential of structurally related compounds (Mortimer et al., 2006).

properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O5S/c1-30-19-10-9-16(12-20(19)31-2)26-22(27)25(13-14-7-8-15(24)11-17(14)23)18-5-3-4-6-21(18)32(26,28)29/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAVYOCIKFHDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.